2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride 2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride
Brand Name: Vulcanchem
CAS No.: 1185319-20-3
VCID: VC8055997
InChI: InChI=1S/C12H16N4.ClH/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10;/h2,4,6,10,14H,1,3,5,8-9H2,(H,15,16);1H
SMILES: C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl
Molecular Formula: C12H17ClN4
Molecular Weight: 252.74 g/mol

2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride

CAS No.: 1185319-20-3

Cat. No.: VC8055997

Molecular Formula: C12H17ClN4

Molecular Weight: 252.74 g/mol

* For research use only. Not for human or veterinary use.

2-[(Piperidin-3-ylmethyl)-amino]-nicotinonitrile hydrochloride - 1185319-20-3

Specification

CAS No. 1185319-20-3
Molecular Formula C12H17ClN4
Molecular Weight 252.74 g/mol
IUPAC Name 2-(piperidin-3-ylmethylamino)pyridine-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C12H16N4.ClH/c13-7-11-4-2-6-15-12(11)16-9-10-3-1-5-14-8-10;/h2,4,6,10,14H,1,3,5,8-9H2,(H,15,16);1H
Standard InChI Key CWGMHYNBGMMJID-UHFFFAOYSA-N
SMILES C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl
Canonical SMILES C1CC(CNC1)CNC2=C(C=CC=N2)C#N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Key Properties

The compound’s molecular formula is C₁₂H₁₇ClN₄, with a molecular weight of 252.74 g/mol . Its structure comprises:

  • Nicotinonitrile core: A pyridine ring substituted with a cyano group at position 3.

  • Piperidin-3-ylmethylamino group: A piperidine ring (six-membered nitrogen-containing heterocycle) linked via a methylene bridge to an amino group at the 2-position of the nicotinonitrile.

PropertyValueSource
Molecular FormulaC₁₂H₁₇ClN₄
Molecular Weight252.74 g/mol
AppearanceWhite powder
Purity≥98%
CAS Number1185319-20-3

Structural Significance

The compound’s design incorporates two pharmacophoric elements:

  • Nicotinonitrile: A versatile scaffold used in kinase inhibitors (e.g., tyrosine kinases) and CNS-targeted drugs .

  • Piperidine moiety: A conformationally flexible heterocycle that enhances solubility and enables interactions with biological targets (e.g., GPCRs, enzymes) .

The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical formulations .

Synthesis and Preparation Methods

General Synthetic Approach

While direct synthesis protocols for this compound are sparse in public literature, analogous methods for piperidine-nicotinonitrile derivatives provide insights:

Step 1: Formation of the Amino Linkage

A common strategy involves nucleophilic substitution or coupling reactions to attach the piperidin-3-ylmethylamino group to the nicotinonitrile core. For example:

  • Reagents: Nicotinonitrile derivatives, piperidin-3-ylmethylamine, and coupling agents (e.g., EDC/HOBt).

  • Conditions: Polar aprotic solvents (e.g., DMSO, DMF) under inert atmospheres .

Step 2: Salt Formation

The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing stability and solubility .

Representative Synthesis Pathway

A hypothetical pathway based on related piperidine-nicotinonitrile syntheses :

StepReactionConditionsYield
1Nicotinonitrile + Piperidin-3-ylmethylamineDMSO, Cs₂CO₃, 120°C, Microwave~70-80%
2Salt FormationHCl (aq.), MeOH>95%

Note: Actual yields and conditions may vary depending on substituent positions and steric factors.

Applications in Pharmaceutical Research

CNS-Targeted Therapies

Piperidine derivatives are integral to CNS drugs due to their ability to cross the blood-brain barrier. The nicotinonitrile group’s electron-withdrawing cyano substituent may enhance binding to targets such as:

  • mGluR5 receptors: Piperazine/piperidine derivatives are known potentiators of metabotropic glutamate receptors, implicated in neurological disorders .

  • Kinase inhibitors: Nicotinonitrile scaffolds are employed in ATP-competitive kinase inhibitors (e.g., JAK, EGFR) .

Role as a Synthetic Intermediate

This compound serves as a building block for complex molecules:

  • Functionalization: The amino and cyano groups enable further derivatization (e.g., acylation, cross-coupling) .

  • Library Synthesis: Used in combinatorial chemistry to generate diverse piperidine-nicotinonitrile analogs .

Hazard CategoryRisk LevelMitigation Strategy
CorrosivityModerateWear gloves, goggles, lab coats
Respiratory IrritationLow-ModerateUse in well-ventilated areas
Aquatic ToxicityUnspecifiedDispose via regulated waste

Source: Inferred from analogous hydrochloride salts .

SupplierCAS NumberPurityPackaging
Zhejiang Jiuzhou Chem Co., Ltd.1185319-20-399%200 kg drums
Huateng PharmaN/A98%Custom
Sinfoo Biotech1185319-20-3N/AInquiry

Note: Prices and availability vary; direct contact with suppliers is recommended .

Research Gaps and Future Directions

Synthetic Optimization

  • Catalytic Methods: Transition-metal-catalyzed coupling reactions could reduce reaction times and improve yields.

  • Green Chemistry: Solvent-free or microwave-assisted protocols to minimize waste .

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